molecular formula C22H25F2N3O5S B2478345 N'-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898445-91-5

N'-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2478345
CAS No.: 898445-91-5
M. Wt: 481.51
InChI Key: DMEJSJHGWKGXTH-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to introduce the ethanediamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-difluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O5S/c1-32-17-6-8-18(9-7-17)33(30,31)27-13-3-2-4-16(27)11-12-25-21(28)22(29)26-20-10-5-15(23)14-19(20)24/h5-10,14,16H,2-4,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEJSJHGWKGXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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